molecular formula C15H18N2O2 B11854409 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile CAS No. 58898-46-7

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile

Cat. No.: B11854409
CAS No.: 58898-46-7
M. Wt: 258.32 g/mol
InChI Key: FNYSVNCNZZXJOW-UHFFFAOYSA-N
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Description

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is a nitrile-containing compound featuring a 1-ethyl-2-oxo-tetrahydroquinolin-5-yloxy substituent. This structure combines a tetrahydroquinoline core—a bicyclic system with a keto group at position 2 and an ethyl group at position 1—linked via an ether bond to a butanenitrile chain. The nitrile group (-C≡N) confers reactivity, while the tetrahydroquinoline moiety may influence lipophilicity, hydrogen-bonding capacity, and biological interactions.

Properties

CAS No.

58898-46-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-5-yl)oxy]butanenitrile

InChI

InChI=1S/C15H18N2O2/c1-2-17-13-6-5-7-14(19-11-4-3-10-16)12(13)8-9-15(17)18/h5-7H,2-4,8-9,11H2,1H3

InChI Key

FNYSVNCNZZXJOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC=C2OCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with butanenitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the quinoline derivative reacts with butanenitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile with structurally related nitriles, highlighting key differences in substituents, reactivity, and biological relevance:

Compound Name Structural Features Key Properties/Findings References
4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile Tetrahydroquinoline core with ethyl and keto groups; butanenitrile chain Hypothesized enhanced lipophilicity and hydrogen-bonding capacity due to tetrahydroquinoline and oxo groups. Potential pharmacological relevance inferred from structural complexity. N/A*
4-(Methylthio)butanenitrile (4) Simple aliphatic nitrile with methylthio (-SMe) substituent Failed to produce expected intermediates in glucosinolate biosynthesis; minimal enzymatic turnover in microsomal assays. Suggests substituent simplicity limits metabolic utility.
4-Hydroxybutanenitrile (10) Hydroxyl group at position 4 of butanenitrile No enzymatic conversion to alliarinoside aglucon observed. Indicates hydroxyl groups alone insufficient for specific biosynthetic pathways.
3-((...phosphino)propanenitrile (9) Nucleoside analog with protected sugar and diisopropylamino-phosphino groups Complex protective groups (e.g., tert-butyldimethylsilyl) suggest tailored stability for pharmaceutical applications, contrasting with the target compound’s simpler ethyl group.
4-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanenitrile Bicyclic heterocycle (pyrrolotriazolopyrazine) attached to cyclopentyl-butanenitrile Patent example highlighting substituent-driven biological activity. Heterocyclic systems may enhance target binding vs. tetrahydroquinoline’s planar structure.

Note: Direct references to the target compound are absent in the provided evidence; inferences are based on structural analogs.

Key Research Findings

Substituent Effects on Reactivity and Metabolism

  • Aliphatic vs. This suggests that bulkier, planar substituents enhance molecular recognition or stability .

Biological Activity

4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is a synthetic compound that belongs to the class of quinoline derivatives. Due to its unique structural features, it has been the subject of various studies focusing on its biological activities, including potential antimicrobial and anticancer properties. This article provides a detailed overview of the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile is C14H16N2O3C_{14}H_{16}N_2O_3. The compound features a butanenitrile group linked to a tetrahydroquinoline moiety through an ether bond. This structure is significant in determining its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized using the Pfitzinger reaction, involving the condensation of an isatin derivative with an aldehyde.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl and butanenitrile groups through alkylation and nitrilation processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance:

  • Case Study : A study on related quinoline derivatives showed inhibition against various bacterial strains, suggesting that 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile may possess similar properties due to its structural analogies.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

  • Mechanism : It is believed to interfere with cancer cell proliferation by modulating specific signaling pathways involved in cell cycle regulation.
Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerModulation of signaling pathways

The mechanisms through which 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Interaction : It could interact with cell surface receptors to alter cellular signaling cascades.
  • DNA/RNA Binding : Potential binding to nucleic acids may affect gene expression and protein synthesis.

Research Findings

Recent studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A series of quinoline derivatives were tested against various pathogens, revealing promising results for compounds structurally similar to 4-((1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)butanenitrile.
  • Cancer Research : Investigations into the effects on cancer cell lines demonstrated significant cytotoxicity associated with quinoline derivatives.

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